molecular formula C13H10N2O4 B11854566 5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid

5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid

Cat. No.: B11854566
M. Wt: 258.23 g/mol
InChI Key: WQLQEDDSHHINIX-UHFFFAOYSA-N
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Description

5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as Suzuki coupling, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Other methods include Stille coupling, Negishi coupling, and Ullmann coupling .

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, electrochemical methods have been explored for the synthesis of bipyridine derivatives, offering a more sustainable approach .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Mechanism of Action

The mechanism by which 5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The compound can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its functionality in supramolecular assemblies .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

3-(2-carboxypyridin-3-yl)-5-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C13H10N2O4/c1-7-5-9(11(13(18)19)15-6-7)8-3-2-4-14-10(8)12(16)17/h2-6H,1H3,(H,16,17)(H,18,19)

InChI Key

WQLQEDDSHHINIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O

Origin of Product

United States

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